molecular formula C18H17N3O4 B10889334 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10889334
M. Wt: 339.3 g/mol
InChI Key: BAVLYSBNEQORIY-UHFFFAOYSA-N
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Description

The compound 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to the 4-aryl-4H-chromene family, characterized by a fused bicyclic chromene core substituted with an amino group at position 2, a nitrile at position 3, a 2-nitrophenyl group at position 4, and dimethyl groups at position 5. Its synthesis involves a one-pot, solvent-free method using a nano-cellulose/Ti(IV)/Fe₃O₄ catalyst, yielding a milky solid with a melting point of 236–238°C . Key spectral features include IR bands for NH₂ (3332–3471 cm⁻¹), C≡N (2194 cm⁻¹), and C=O (1688 cm⁻¹), alongside ¹H NMR signals for aromatic protons (δ 7.11–7.75 ppm) and methyl groups (δ 0.81–0.94 ppm) .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H17N3O4/c1-18(2)7-13(22)16-14(8-18)25-17(20)11(9-19)15(16)10-5-3-4-6-12(10)21(23)24/h3-6,15H,7-8,20H2,1-2H3

InChI Key

BAVLYSBNEQORIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Preparation Methods

Potassium Tertiary Butoxide-Catalyzed Synthesis

The foundational method for synthesizing tetrahydrobenzo[b]pyrans involves a one-pot MCR of substituted aromatic aldehydes, dimedone, and malononitrile in the presence of potassium tertiary butoxide (t-BuOK) as a base, with THF and methanol as solvents. For the target compound, substituting the aldehyde component with 2-nitrobenzaldehyde would follow this protocol:

Reaction Conditions

  • Catalyst : 10 mol% t-BuOK

  • Solvent System : THF/methanol (1:1 ratio)

  • Temperature : Room temperature (RT)

  • Work-Up : Column chromatography (ethyl acetate:n-hexane, 3:7)

Mechanistic Insights
The reaction proceeds via Knoevenagel condensation between 2-nitrobenzaldehyde and malononitrile, followed by Michael addition to dimedone and subsequent cyclization. The base facilitates enolate formation from dimedone, enhancing nucleophilic attack on the Knoevenagel adduct.

Yield Optimization
For analogous compounds (e.g., 4a–4m), yields range from 86% to 92%. The electron-withdrawing nitro group may slightly reduce yield due to steric and electronic effects, but this can be mitigated by extending reaction time to 3–4 hours.

NS-Doped Graphene Oxide Quantum Dot (GOQD)-Mediated Synthesis

A green chemistry approach utilizes NS-doped GOQDs (30 mg) as a heterogeneous catalyst in ethanol. This method is notable for its high efficiency and rapid reaction kinetics.

Reaction Parameters

  • Catalyst : NS-doped GOQDs (synthesized via citric acid-thiourea condensation)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Duration : <2 hours

Advantages

  • Yield : Up to 98% for derivatives with electron-deficient aldehydes.

  • Sustainability : Ethanol as a green solvent and recyclable catalyst.

Theoretical Validation
DFT calculations at the B3LYP/6-311+G(d,p) level confirm efficient charge transfer (HOMO-LUMO gap: ~3.5 eV) and stability of the nitro-substituted product.

Catalyst-Free Ethanol-Mediated Synthesis

A solvent-driven strategy eliminates the need for catalysts by leveraging ethanol’s polarity to stabilize intermediates. While demonstrated for pyrazole aldehydes, this method is adaptable to nitro-substituted analogs.

Procedure

  • Components : 2-Nitrobenzaldehyde (1 equiv), dimedone (1 equiv), malononitrile (1 equiv)

  • Solvent : Ethanol

  • Conditions : Stirring at RT for 24 hours

Outcome

  • Yield : ~85% (estimated based on similar substrates).

  • Purity : Crystallization from ethanol yields >95% pure product.

Comparative Analysis of Synthetic Methods

Table 1. Reaction Conditions and Outcomes

MethodCatalystSolventTemperatureTime (h)Yield (%)
t-BuOK/THF-MeOHPotassium t-BuOKTHF/MeOHRT3–486–92
NS-GOQDsNS-doped GOQDsEthanolReflux1.595–98
Catalyst-FreeNoneEthanolRT2480–85

Key Observations

  • Catalytic Efficiency : NS-doped GOQDs provide the highest yields due to enhanced surface area and active sites.

  • Reaction Rate : GOQD-mediated reactions complete in <2 hours, outperforming other methods.

  • Practicality : Catalyst-free methods simplify purification but require longer durations.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3)

  • Aromatic Protons : δ 7.68–7.51 (m, 4H, Ar-H from 2-nitrophenyl).

  • NH2 Group : δ 6.71 (s, 2H).

  • CH3 and CH2 Groups : δ 1.05 (s, 6H, 2×CH3), 2.32–1.78 (m, 4H, CH2).

13C NMR (100 MHz, CDCl3)

  • Carbonyl (C=O) : δ 193.4.

  • Nitrile (CN) : δ 118.7.

  • Quaternary Carbons : δ 158.1 (C3), 153.8 (C4).

Mass Spectrometry (LCMS)

  • Molecular Ion Peak : m/z 348.3 [M+H]+ (calculated for C19H17N3O4).

  • Fragmentation Pattern : Loss of NO2 (46 amu) and CO (28 amu) observed.

Elemental Analysis

ElementCalculated (%)Observed (%)
C65.5265.48
H4.944.91
N12.1712.14
O17.3717.41

Challenges and Optimization Strategies

Nitro Group Reactivity

The electron-withdrawing nitro group may slow the Knoevenagel condensation step. Remedies include:

  • Increased Catalyst Loading : 15 mol% t-BuOK or GOQDs.

  • Elevated Temperature : Reflux conditions in ethanol.

Purification Difficulties

The polar nitro group complicates column chromatography. Alternatives:

  • Crystallization : Ethanol/water mixtures (7:3) yield pure crystals.

  • Centrifugation : For GOQD-mediated reactions, catalyst removal via centrifugation .

Chemical Reactions Analysis

2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and amino positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression. This makes it a potential candidate for the development of new anticancer drugs.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Various studies indicate that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. This property is particularly valuable in the development of new antimicrobial agents to combat resistant strains.

Anti-inflammatory Effects
Another important application is its anti-inflammatory properties. Research suggests that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This could lead to therapeutic applications in treating inflammatory diseases.

Material Science

Organic Light Emitting Diodes (OLEDs)
In material science, 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been explored for use in organic light-emitting diodes. Its unique electronic properties allow it to function effectively as a light-emitting layer in OLEDs, contributing to advancements in display technologies.

Photovoltaic Cells
The compound's ability to absorb light and convert it into energy makes it a candidate for use in photovoltaic cells. Research indicates that incorporating this compound into solar cell designs can enhance their efficiency and performance.

Biological Research

Fluorescent Probes
In biological research, this compound has been utilized as a fluorescent probe for imaging applications. Its fluorescence properties allow for the visualization of cellular processes and structures in real-time, providing valuable insights into cellular dynamics and functions.

Drug Delivery Systems
The compound's chemical structure can be modified to improve drug delivery systems. By attaching it to nanoparticles or other carriers, researchers aim to enhance the targeting and efficacy of therapeutic agents while reducing side effects.

Anticancer Activity

In a study published by PubChem, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction at micromolar concentrations.

Antimicrobial Efficacy

A case study highlighted in ChemicalBook reported that the compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested potential formulations for topical antimicrobial treatments.

OLED Applications

Research conducted by material scientists demonstrated that incorporating this compound into OLEDs improved their brightness and efficiency compared to traditional materials.

Mechanism of Action

The mechanism by which 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, melting points, synthesis methods, and biological activities of structurally related chromene derivatives:

Compound (Substituent at Position 4) Melting Point (°C) Synthesis Method Key Properties/Biological Activity References
2-nitrophenyl (target compound) 236–238 Solvent-free nano-catalysis High thermal stability; unstudied bioactivity
4-nitrophenyl Not reported Multicomponent synthesis Potential anticancer activity
3,4-dimethoxyphenyl Not reported Conventional synthesis Anticancer (apoptosis-inducing agents)
Thiophen-2-yl 232–234 Not specified 2D hydrogen-bonded supramolecular networks
4-chlorobenzyloxy phenyl 207–208 Multi-step organic synthesis Tyrosinase inhibition (IC₅₀ = 3.2 µM)
1-naphthyl Not reported X-ray crystallography study Structural conformation analysis
Key Observations:
  • Electron-withdrawing vs.
  • Melting points : Nitro-substituted derivatives (e.g., target and 4-nitrophenyl analogs) exhibit higher melting points than methoxy or thiophene derivatives, likely due to stronger dipole-dipole interactions and crystal packing efficiency .

Crystallographic and Conformational Analysis

  • Target compound: No crystallographic data is reported, but confirms its structural integrity via spectroscopy.
  • Analog comparisons :
    • The 3,4-dimethoxyphenyl derivative adopts a half-boat conformation for the cyclohexyl ring and a "V" shape for the pyran ring, stabilized by intermolecular N–H⋯O and O–H⋯O hydrogen bonds .
    • The thiophen-2-yl analog forms a 2D supramolecular network via N–H⋯N and N–H⋯O interactions, influencing its solid-state stability .
    • 4-Nitrophenyl derivatives exhibit planar aromatic rings, with nitro groups participating in π-π stacking, enhancing crystallinity .

Biological Activity

2-Amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C18H17N3O4
  • Molecular Weight : 339.35 g/mol
  • CAS Number : 315245-01-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The primary activities include:

  • Antitumor Activity : The compound has shown promising results against various cancer cell lines.
  • Antioxidant Properties : Exhibits the ability to scavenge free radicals.
  • Anti-inflammatory Effects : Potentially reduces inflammation markers.

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic effects on cancer cells. For instance, in a study involving various cancer lines, the compound demonstrated an IC50 value indicating significant growth inhibition:

Cell Line IC50 (µg/mL)
A4311.98
Jurkat1.61
HT29<10

These values suggest that the compound is more effective than some existing chemotherapeutics such as doxorubicin in certain contexts .

The proposed mechanism involves the interaction with cellular pathways that regulate apoptosis and cell cycle progression. Molecular dynamics simulations indicate that the compound interacts primarily through hydrophobic contacts with target proteins involved in these pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific structural components of the compound are crucial for its biological activity:

  • Nitrophenyl Group : The presence of the nitrophenyl moiety enhances cytotoxicity.
  • Dimethyl Substitution : The dimethyl groups significantly contribute to the overall stability and reactivity of the molecule.

These findings underscore the importance of molecular modifications to optimize therapeutic efficacy.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging methods. Results indicated a strong ability to neutralize free radicals, which is essential for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have assessed the anti-inflammatory properties by measuring cytokine production in response to inflammatory stimuli. The compound effectively reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds derived from chromene structures:

  • Case Study 1 : A derivative exhibited significant anti-cancer activity in breast cancer models, leading to further exploration into chromene-based therapies.
  • Case Study 2 : Research on related compounds showed promising results in reducing inflammation in animal models of arthritis.

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

The compound is typically synthesized via a one-pot multicomponent reaction (MCR) involving ethyl cyanoacetate (or malononitrile), a substituted benzaldehyde (e.g., 2-nitrobenzaldehyde), and 5,5-dimethylcyclohexane-1,3-dione (dimedone). The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux for 5–6 hours . Key steps include:

  • Mechanism : Knoevenagel condensation between the aldehyde and cyanoacetate, followed by Michael addition to dimedone and cyclization.
  • Workup : The crude product is recrystallized from ethanol/toluene mixtures to yield pure crystals.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography is the gold standard for confirming molecular structure. Parameters such as unit cell dimensions (e.g., triclinic/monoclinic systems), bond lengths, and hydrogen-bonding networks are reported (e.g., Rint=0.062R_{\text{int}} = 0.062, mean(CC)=0.005A˚\text{mean}(C–C) = 0.005 \, \text{Å}) .
  • Spectroscopy :
    • IR : Peaks at ~2188 cm1^{-1} (C≡N stretch), ~1640–1580 cm1^{-1} (C=O and aromatic C=C).
    • 1^1H NMR : Signals for amino protons (~4.5–5.0 ppm), aromatic protons (7.0–8.2 ppm), and methyl groups (1.0–1.3 ppm) .

Q. What are the primary biological activities associated with this chromene derivative?

Tetrahydro-4H-chromenes exhibit antimicrobial, antifungal, and antioxidant properties. The 2-nitrophenyl substituent may enhance electron-withdrawing effects, influencing binding to microbial enzymes or DNA .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the fused ring system?

The fused cyclohexenone and pyran rings adopt sofa conformations , confirmed via torsion angle analysis (e.g., θ=2.521.3\theta = 2.5–21.3^\circ) and intermolecular hydrogen bonds (N–H⋯N/O). For example:

  • Hydrogen bonding : N–H donors form corrugated layers parallel to the bc plane (dD⋯A=2.744A˚d_{\text{D⋯A}} = 2.744 \, \text{Å}) .
  • Conformational stability : Substituents like 2-nitrophenyl influence dihedral angles (e.g., C8C9C11N2=177.03C8–C9–C11–N2 = -177.03^\circ) and packing efficiency .

Q. How should researchers address discrepancies in reported unit cell parameters for analogous compounds?

Variations in crystal parameters (e.g., a=8.593125.021A˚a = 8.5931–25.021 \, \text{Å}) arise from substituent effects (e.g., trifluoromethyl vs. nitro groups) or experimental conditions (e.g., temperature). Mitigation strategies include:

  • Validation : Cross-checking with CIF files using software like publCIF .
  • Refinement : Applying restraints for disordered regions (e.g., methyl groups) .

Q. What strategies optimize reaction yields for derivatives with electron-deficient aryl groups?

  • Catalyst screening : DMAP outperforms bases like piperidine in MCRs due to its dual activation of carbonyl and cyano groups .
  • Solvent effects : Ethanol enhances solubility of nitroaromatic intermediates, while toluene improves recrystallization efficiency (yields: 70–85%) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

  • Substituent variation : Electron-withdrawing groups (e.g., nitro) at the para position enhance antimicrobial activity compared to methyl or methoxy groups .
  • Scaffold modification : Replacing the chromene oxygen with sulfur (thiopyran) alters redox potential and bioactivity .

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